molecular formula C22H17F3N4O2 B2425851 5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-94-2

5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2425851
CAS No.: 921513-94-2
M. Wt: 426.399
InChI Key: HUBDBFSMRXGGII-UHFFFAOYSA-N
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Description

5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H17F3N4O2 and its molecular weight is 426.399. The purity is usually 95%.
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Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2/c1-2-28-12-17(20(30)26-15-8-6-7-14(11-15)22(23,24)25)19-18(13-28)21(31)29(27-19)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBDBFSMRXGGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, with CAS number 921513-94-2 and molecular formula C22H17F3N4O2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

PropertyValue
Molecular FormulaC22H17F3N4O2
Molecular Weight426.4 g/mol
CAS Number921513-94-2

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including compounds similar to this compound. For instance, certain pyrazole-fused derivatives have shown significant inhibition of viral replication in Vero cells. One study reported that specific derivatives exhibited up to 91% inhibition of HSV-1 at a concentration of 50 μM with low cytotoxicity (CC50 of 600 μM) .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, akin to other pyrazole derivatives that have been tested for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that similar compounds can suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar therapeutic benefits.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the trifluoromethyl group is known to enhance lipophilicity and potentially increase the compound's interaction with biological targets. Studies on related compounds have indicated that modifications in the phenyl ring and the introduction of electron-withdrawing groups can significantly affect their biological potency .

Study on Antiviral Efficacy

In a comparative study involving multiple pyrazole derivatives, researchers synthesized a series of compounds and evaluated their antiviral activities against various viruses including HSV and JUNV. The results indicated that modifications in the side chains could lead to enhanced antiviral properties. For example, one derivative achieved an IC50 value of 6.0 μg/100 μl against HSV-1 .

Anti-inflammatory Assessment

A recent pharmacological evaluation involved testing several pyrazole analogs for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited ED50 values comparable to indomethacin, indicating significant anti-inflammatory activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C28H26F3N3O3C_{28}H_{26}F_3N_3O_3, with a molecular weight of approximately 509.5 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in drug design.

Medicinal Chemistry

The compound's structure allows it to act as a scaffold for the development of novel therapeutic agents. Pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential in treating various diseases, including cancer and inflammation.

Case Studies

  • Anticancer Activity : Research has shown that compounds with a pyrazolo[4,3-c]pyridine core exhibit significant anticancer properties. For instance, derivatives have been synthesized that selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented. Studies indicate that certain derivatives can inhibit the activation of formyl peptide receptors (FPRs), which are implicated in inflammatory processes .

Material Science

Beyond medicinal applications, pyrazolo[4,3-c]pyridines are also explored for their photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Research Insights

  • Photophysical Properties : The unique electronic structure of the compound allows it to exhibit desirable photophysical characteristics such as luminescence and charge transport capabilities . This makes it a candidate for applications in advanced materials.
  • Synthesis and Functionalization : Recent advances in synthetic methodologies have facilitated the production of diverse pyrazolo[4,3-c]pyridine derivatives with tailored properties for specific applications in material science .

Table 2: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsSignificant inhibition of cancer cell proliferation
Anti-inflammatory drugsModulation of inflammatory responses via FPR inhibition
Material ScienceOLEDs and electronic devicesExhibits desirable photophysical properties

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclocondensation, amidation, and functional group modifications. For example:

  • Step 1 : Formation of the pyrazolopyridine core via condensation of ethyl carboxamide derivatives with hydrazines under reflux in acetic acid/acetic anhydride (78% yield, 8–10 hours, 427–428 K) .
  • Step 2 : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions, using catalysts like Pd/Cu-based systems .
  • Key Variables : Temperature (reflux vs. room temperature), solvent polarity (DMF for solubility), and stoichiometric ratios of reagents significantly impact yield .

Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield RangeReference
Core formationAcetic acid, NaOAc, 8–10 h reflux70–78%
Trifluoromethyl introductionPd(PPh₃)₄, DMF, 80°C50–65%

Q. How is the compound structurally characterized?

Advanced spectroscopic and crystallographic methods are employed:

  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between fused rings ≈80.94°) .
  • NMR/IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ in IR; aromatic protons at δ 7.2–8.1 ppm in ¹H NMR) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 484.2) .

Q. What functional groups dictate its reactivity?

The pyrazolopyridine core (hydrogen-bond acceptor), carboxamide (nucleophilic site), and trifluoromethylphenyl group (electron-withdrawing) drive reactivity:

  • Carboxamide : Participates in hydrolysis under acidic/basic conditions .
  • Trifluoromethylphenyl : Enhances metabolic stability and influences π-π stacking in target binding .

Advanced Research Questions

Q. How can synthesis yield be improved for scale-up?

Methodological optimizations include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for coupling reactions .
  • Solvent engineering : Switch from DMF to THF for better byproduct solubility .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 2 hours) .

Q. What strategies are used in structure-activity relationship (SAR) studies?

SAR involves systematic modifications:

  • Substituent variation : Replace ethyl with propyl to assess hydrophobic interactions .
  • Bioisosteric replacement : Swap trifluoromethyl with cyano to compare target affinity .
  • In vitro assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization .

Table 2: SAR Modifications and Activity Trends

ModificationBiological Activity (IC₅₀)Reference
Ethyl → Propyl2.1 µM → 1.3 µM (improved)
Trifluoromethyl → CN1.5 µM → 4.7 µM (reduced)

Q. How to resolve contradictions in spectroscopic data between batches?

  • Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
  • Dynamic NMR : Resolve conformational isomerism by variable-temperature ¹H NMR .
  • XRD validation : Compare experimental vs. simulated powder patterns to confirm crystallinity .

Q. What computational methods model its target interactions?

  • Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈4.2 eV) .
  • Molecular docking : Simulates binding to kinase targets (e.g., ATP-binding pocket) using AutoDock Vina .

Data Contradiction Analysis

Example Issue : Discrepancies in reported enzyme inhibition IC₅₀ values.
Resolution Workflow :

Validate assay conditions (pH, temperature, co-solvents) .

Cross-check compound purity via LC-MS .

Replicate studies with standardized protocols (e.g., fixed ATP concentration in kinase assays) .

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